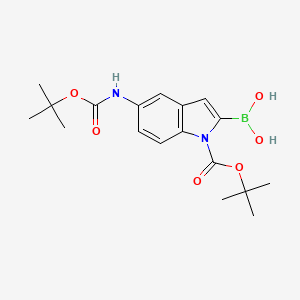

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronsäure

Übersicht

Beschreibung

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C18H25BN2O6 and its molecular weight is 376.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Boronsäuren, einschließlich Derivate wie die , werden häufig als Reagenzien und Katalysatoren in der organischen Synthese eingesetzt. Sie nehmen an verschiedenen chemischen Reaktionen teil, wie beispielsweise der Suzuki-Kupplung, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unerlässlich ist, ein essentieller Prozess bei der Herstellung komplexer organischer Moleküle .

Chemische Biologie-Sonden und Sensoren

Diese Verbindungen dienen als Sonden und Sensoren aufgrund ihrer Fähigkeit, Komplexe mit verschiedenen Analyten zu bilden. Diese Eigenschaft ist besonders nützlich in der chemischen Biologie für den Nachweis und die Quantifizierung biologischer Moleküle .

Therapeutische Medikamente

Boronsäurederivate haben therapeutische Anwendungen. Sie werden für ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere aufgrund ihrer einzigartigen Reaktivität und ihrer Fähigkeit, mit biologischen Systemen zu interagieren .

Umweltüberwachung

Die Sensoreigenschaften von Boronsäuren erstrecken sich auf die Umweltüberwachung. Sie können Schadstoffe oder andere wichtige Umweltanalyten nachweisen und tragen so zum Schutz und zur Bewirtschaftung der Umwelt bei .

Medizinische Diagnostik

In der medizinischen Diagnostik werden Boronsäurederivate aufgrund ihrer selektiven Bindungseigenschaften eingesetzt, die zur Erkennung von Glukosespiegeln bei Diabetikern oder anderen medizinisch relevanten Substanzen genutzt werden können .

Pharma- und Chemische Biologieforschung

Die einzigartige Chemie der Verbindung bei physiologischem pH macht sie zu einem Kandidaten für multidisziplinäre Anwendungen in der Pharma- und chemischen Biologieforschung, einschließlich Medikamentenabgabesystemen und molekularer Erkennung .

Wirkmechanismus

Target of action

Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, and they can interact with various biological targets .

Mode of action

The compound contains a boronic acid group, which is often involved in covalent interactions with proteins and other biological molecules .

Pharmacokinetics

The Boc group is commonly used in peptide synthesis to protect amino groups and can be removed under acidic conditions .

Action environment

Environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound. For example, the Boc group can be removed under acidic conditions .

Biologische Aktivität

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid, with the chemical formula C18H25BN2O6 and CAS number 913388-66-6, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of indolylboronic acids, which have been studied for their various pharmacological properties, including anti-cancer and anti-inflammatory effects.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological systems where it can interact with biomolecules, influencing various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Weight | 376.22 g/mol |

| Formula | C18H25BN2O6 |

| CAS Number | 913388-66-6 |

| PubChem CID | 57355740 |

Indolylboronic acids, including this compound, have been shown to interact with various biological targets. The presence of the boron atom allows these compounds to act as inhibitors in enzymatic reactions and protein interactions. The specific mechanism of action for (1-(tert-butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid involves:

- Inhibition of Protein Kinases : Studies indicate that indolylboronic acids can inhibit protein kinases, which play critical roles in cell signaling pathways that regulate cell growth and apoptosis.

- Interaction with Receptors : This compound may also interact with serotonin receptors, similar to other indole derivatives, potentially influencing mood and behavior.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indolylboronic acids:

- Anti-Cancer Activity : Research has demonstrated that indolylboronic acids can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For instance, a study found that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines through the modulation of the PI3K/Akt pathway .

- Anti-Inflammatory Effects : Another study indicated that indolylboronic acids could reduce inflammation by inhibiting the production of pro-inflammatory cytokines in macrophages .

- Neuroprotective Properties : Indolylboronic acids have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They were found to reduce oxidative stress and improve neuronal survival in vitro .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O6/c1-17(2,3)26-15(22)20-12-7-8-13-11(9-12)10-14(19(24)25)21(13)16(23)27-18(4,5)6/h7-10,24-25H,1-6H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZOPXMWIHYWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723280 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913388-66-6 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.